REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[C:9](=[O:10])[CH:8]=[CH:7][O:6][CH:5]=1.[CH2:11]=O>O.CO>[OH:1][CH2:11][C:5]1[O:6][CH:7]=[CH:8][C:9](=[O:10])[C:4]=1[OH:3] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.96 g
|
Type
|
reactant
|
Smiles
|
OC1=COC=CC1=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
After adjustment to pH 1 with 37% w/v hydrochloric acid, the reaction mixture was concentrated in vacuo to dryness
|
Type
|
EXTRACTION
|
Details
|
the resulting solid was extracted with 2×100 ml of isopropanol at 90° C
|
Type
|
CONCENTRATION
|
Details
|
The isopropanol extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to yield the crude products
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from isopropanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC=CC(C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 85.4% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |